2-Iodo-1,1,1,4,4,4-hexafluorobutane
Description
Context of Fluorinated Organic Compounds in Contemporary Chemical Synthesis
Fluorinated organic compounds play a pivotal role in modern chemical synthesis, with their applications spanning a multitude of industries, including pharmaceuticals, materials science, and agrochemicals. numberanalytics.comyoutube.com The unique properties imparted by the fluorine atom, such as high electronegativity, small size, and the strength of the carbon-fluorine bond, lead to significant alterations in the physical, chemical, and biological characteristics of organic molecules. numberanalytics.comnumberanalytics.comtandfonline.com This strategic incorporation of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. numberanalytics.comtandfonline.com In medicinal chemistry, for example, the introduction of fluorine is a common strategy to improve the efficacy and safety of drugs. numberanalytics.comnumberanalytics.com Fluorine's ability to modulate physicochemical properties like pKa and dipole moment can also be leveraged to fine-tune a compound's reactivity and stability. tandfonline.com
The impact of fluorine extends to materials science, where fluoropolymers like polytetrafluoroethylene (Teflon) are valued for their exceptional thermal stability, chemical inertness, and low friction coefficients. numberanalytics.com In agrochemicals, fluorination can lead to increased potency and selectivity of herbicides and pesticides. youtube.com The versatility of fluorinated compounds has made them indispensable building blocks in the development of advanced materials and complex molecules with enhanced performance characteristics. youtube.com
Significance of Hexafluorobutane Derivatives in Organic Synthesis
Within the broad class of fluorinated compounds, hexafluorobutane derivatives are of particular interest to synthetic chemists. The presence of two trifluoromethyl groups (CF3) imparts a unique reactivity profile to the butane (B89635) backbone. These derivatives serve as valuable synthons, which are molecular fragments used to build more complex molecules. For instance, (E)-1,1,1,4,4,4-hexafluorobut-2-ene is a key starting material for the synthesis of various halogenated butanes. beilstein-journals.org The reactivity of the double bond in hexafluorobut-2-ene allows for the introduction of different functional groups, leading to a diverse range of derivatives. beilstein-journals.orgsemanticscholar.org
Recent research has demonstrated the utility of hexafluorobutane derivatives in the preparation of other fluorinated compounds. For example, 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) has been used in reactions to create 1,3-ditholets and 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester. semanticscholar.org The development of methods to synthesize and functionalize hexafluorobutane derivatives continues to be an active area of research, driven by the potential of these compounds as precursors to novel materials and biologically active molecules.
Historical Overview of 2-Iodo-1,1,1,4,4,4-hexafluorobutane Research
The exploration of halogenated derivatives of 1,1,1,4,4,4-hexafluorobutane (B1607238) dates back to the mid-20th century. In 1952, Haszeldine reported the synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) from the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation. beilstein-journals.orgsemanticscholar.org This initial work laid the groundwork for further investigations into the halogenation of hexafluorobutene.
However, detailed structural and spectral characterization of these early compounds was often lacking. semanticscholar.org It was not until later that more comprehensive data, including density, refractive index, and mass spectra, were reported for some of these derivatives. semanticscholar.org The synthesis of the specific compound, this compound, is a more recent development, arising from the broader study of halogenation and dehydrohalogenation reactions of hexafluorobutene derivatives. For instance, the reaction of (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-enes with iodine monochloride (ICl) under sunlight was found to produce the previously unknown 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.orgsemanticscholar.orgnih.gov Subsequent reactions of this and related compounds have led to the formation of various iodinated butenes, including isomers of 2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F6I/c5-3(6,7)1-2(11)4(8,9)10/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQPGXHOQNCFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F6I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660211 | |
| Record name | 1,1,1,4,4,4-Hexafluoro-2-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453-39-4 | |
| Record name | 1,1,1,4,4,4-Hexafluoro-2-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-1,1,1,4,4,4-hexafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Chemistry and Transformations of 2 Iodo 1,1,1,4,4,4 Hexafluorobutane
Dehydrohalogenation Reactions
Dehydrohalogenation of vicinal dihalides, compounds with halogens on adjacent carbon atoms, is a classic method for introducing unsaturation into a molecule. This process typically involves the use of a base to remove a hydrogen and a halogen atom, resulting in the formation of an alkene. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substrate, the base employed, and the reaction conditions.
The dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, a related precursor, provides a clear example of the formation of haloolefins. beilstein-journals.orgresearchgate.netsemanticscholar.orgnih.gov Treatment of this compound with potassium hydroxide (B78521) in water, in the presence of tetrabutylammonium (B224687) bromide as a phase transfer catalyst, leads to the concurrent elimination of both hydrogen iodide and hydrogen chloride. beilstein-journals.orgresearchgate.netsemanticscholar.orgnih.gov This reaction yields a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgresearchgate.netsemanticscholar.orgnih.gov The formation of these products demonstrates the viability of dehydrohalogenation in creating unsaturated fluorinated systems. The resulting haloolefins can be separated by distillation, affording the chloro- and iodo-butenes in moderate yields. beilstein-journals.orgsemanticscholar.orgnih.gov
The choice of base and the use of a phase transfer catalyst are critical in directing the outcome of dehydrohalogenation reactions. In the case of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, a combination of potassium hydroxide and tetrabutylammonium bromide in a biphasic water system has been shown to be effective. beilstein-journals.orgresearchgate.netsemanticscholar.orgnih.gov The phase transfer catalyst facilitates the interaction between the aqueous base and the organic substrate, promoting the elimination reaction.
Studies on the related dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) have explored a wider range of bases, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), Hünig's base (N,N-diisopropylethylamine), and potassium hydroxide. beilstein-journals.orgnih.gov The efficiency and selectivity of these bases vary depending on the solvent and reaction conditions. For instance, using 1.3 equivalents of potassium hydroxide in water with tetrabutylammonium bromide at room temperature for 2 hours was found to be an optimal condition for the dehydrobromination of the dibromo analogue. semanticscholar.orgnih.gov This suggests that similar carefully controlled conditions are crucial for achieving selective dehydroiodination of 2-Iodo-1,1,1,4,4,4-hexafluorobutane.
Below is a table summarizing the reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with various bases, which provides insight into the conditions that could be applied to the dehydrohalogenation of this compound. beilstein-journals.orgresearchgate.netsemanticscholar.orgnih.gov
Table 1: Reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with Various Bases
The dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane results in a mixture of (E)- and (Z)-isomers for both the chloro- and iodo-olefins. beilstein-journals.orgsemanticscholar.orgnih.gov For the resulting 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes, the ratio of E/Z isomers is approximately 1:2. beilstein-journals.orgsemanticscholar.orgnih.gov This indicates a preference for the formation of the (Z)-isomer under these reaction conditions. The configuration of the isomers can be determined using 19F NMR spectroscopy by analyzing the 5JFFcis coupling constant, which is approximately 0 Hz for the (Z)-isomer and around 11 Hz for the (E)-isomer. beilstein-journals.orgnih.gov
The stereochemical outcome of dehydrohalogenation reactions is often dictated by the conformational preferences of the starting material and the transition state of the elimination reaction. In many cases, an anti-periplanar arrangement of the departing hydrogen and halogen atoms is favored, which can lead to specific E/Z isomer ratios.
Nucleophilic Substitution Reactions Involving the Iodide Moiety
The carbon-iodine bond in this compound is a potential site for nucleophilic substitution reactions. In such reactions, a nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion. The presence of the electron-withdrawing trifluoromethyl groups can influence the reactivity of the C-I bond towards nucleophilic attack. While specific examples of nucleophilic substitution on this compound are not detailed in the provided search results, the general principles of nucleophilic substitution on halogenated alkanes would apply. The reaction would likely be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Reactions of Related Hexafluorobut-2-enes as Precursors
The (E) and (Z) isomers of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) serve as readily available starting materials for the synthesis of various halogenated derivatives, including this compound. nih.govresearchgate.net Their reactivity, particularly in halogenation and subsequent dehydrohalogenation reactions, provides access to a range of valuable fluorinated compounds. beilstein-journals.orgscienceopen.com
The reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under ultraviolet (UV) irradiation leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.orgsemanticscholar.org This reaction proceeds for both the (E) and (Z) isomers. beilstein-journals.org Subsequent dehydrobromination of the resulting dibromoalkane with a base like potassium hydroxide yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.orgsemanticscholar.org
The dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane has been studied with various bases, and the product distribution can be influenced by the reaction conditions. beilstein-journals.org For instance, using potassium hydroxide in water with a phase transfer catalyst can produce a mixture of the (E) and (Z) bromoalkene isomers. nih.gov Further reaction with excess base can lead to the elimination of a second mole of hydrogen bromide to form hexafluorobut-2-yne. nih.gov
Detailed studies on the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with different bases are summarized in the table below. beilstein-journals.org
Table 1: Reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with Various Bases beilstein-journals.org
| Entry | Solvent | Base (equivalents) | Conditions (°C/h) | Yield (%) | Product(s) |
| 1 | Et₂O | iPr₂NEt (1) | 20/18 | 60 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
| 2 | Et₂O | iPr₂NEt (1) | 20/18 | 95 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
| 3 | Et₂O | DBU (1) | 20/1 | 95 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
| 4 | diglyme | DBU (1) | 20/18 | 60 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
| 5 | diglyme | DBU (2) | 20/1 | 100 | (E)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
| 6 | H₂O | KOH (1) | 20/18 | 55 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
| 7 | H₂O | KOH (1.3) | 20/2 | 100 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, iPr₂NEt = N,N-Diisopropylethylamine (Hünig's base).
An alternative pathway to iodo-substituted hexafluorobutenes involves the hydrosilylation of hexafluorobut-2-yne. nih.govsemanticscholar.org The reaction of hexafluorobut-2-yne with a trialkylsilane, such as triethylsilane, yields (E)-1,1,1,4,4,4-hexafluoro-2-triethylsilylbut-2-ene. beilstein-journals.org This silylated intermediate can then be reacted with iodine in the presence of a fluoride (B91410) ion source, like potassium fluoride, to produce the corresponding iodo-olefin. beilstein-journals.org The optimal conditions for this transformation have been found to be in dry sulfolane (B150427) with an excess of both iodine and potassium fluoride. nih.govbeilstein-journals.org This method provides a route to (E)-2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene. researchgate.netsemanticscholar.org
The stereoisomers of halogenated hexafluorobutenes can undergo isomerization under certain conditions. For example, the (E)-isomer of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene has been observed to transform into the (Z)-isomer upon prolonged storage. nih.gov This isomerization can also be induced. Studies have shown that under UV irradiation, the (E)-isomer can be completely converted to the (Z)-isomer in quantitative yield. nih.govsemanticscholar.org The isomerization has also been investigated in the presence of Lewis acids such as antimony pentachloride (SbCl₅) and aluminum trichloride (B1173362) (AlCl₃), as well as with a base like tetrabutylammonium hydroxide (Bu₄NOH) in methanol. nih.gov
Furthermore, the (E) and (Z) isomers of 1,1,1,4,4,4-hexafluorobut-2-ene themselves are subjects of isomerization studies, often in the context of their industrial applications as refrigerants and blowing agents. google.com The trans-isomer can be converted to the cis-isomer using an isomerization catalyst. google.com
The configuration of the (E) and (Z) isomers of halogenated hexafluorobut-2-enes is typically determined using NMR spectroscopy, specifically by the ⁵JFFcis coupling constant in the ¹⁹F{¹H} NMR spectrum. nih.govbeilstein-journals.org This coupling is approximately 0 Hz for the (Z)-isomer and around 11-13 Hz for the (E)-isomer. nih.govbeilstein-journals.org
Mechanistic Investigations of Reactions Involving 2 Iodo 1,1,1,4,4,4 Hexafluorobutane
Elucidation of Dehydrohalogenation Reaction Mechanisms
The elimination of hydrogen halides (dehydrohalogenation) from haloalkanes is a fundamental reaction in organic synthesis for the formation of alkenes. The mechanism of this reaction is highly dependent on the substrate, base, and reaction conditions. In the context of highly fluorinated compounds like the derivatives of 2-iodo-1,1,1,4,4,4-hexafluorobutane, these factors play a critical role in determining the product distribution and stereochemistry.
Detailed studies on the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, a structurally related precursor, provide significant insights. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net Treatment of this compound with potassium hydroxide (B78521) (KOH) in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (Bu₄NBr) results in the concurrent elimination of both hydrogen iodide (HI) and hydrogen chloride (HCl). semanticscholar.org This competitive elimination leads to a mixture of 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes and 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes. semanticscholar.org
The reaction proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group, and the halide is eliminated simultaneously. The regioselectivity of the elimination (i.e., whether HI or HCl is eliminated) is influenced by the relative acidities of the protons and the strengths of the carbon-halogen bonds. The presence of electron-withdrawing trifluoromethyl groups significantly increases the acidity of the vicinal protons, facilitating the base-mediated abstraction.
The resulting halo-olefins are formed as a mixture of (E)- and (Z)-isomers. beilstein-journals.orgsemanticscholar.orgnih.gov The ratio of these isomers is dependent on the specific reaction conditions and the nature of the leaving group. For instance, in the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, the resulting 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes were formed in an (E)/(Z) ratio of approximately 1:2. beilstein-journals.orgsemanticscholar.orgnih.gov
| Substrate | Base (Equivalents) | Catalyst | Solvent | Products | Product Ratio (Iodo- : Chloro-olefins) | Isomer Ratio (E/Z) of Iodo-olefin | Yield |
|---|---|---|---|---|---|---|---|
| 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | KOH (1.3) | Bu₄NBr (5 mol%) | Water | 2-Iodo-1,1,1,4,4,4-hexafluorobut-2-enes and 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes | 2:3 | ~1:2 | 34% (iodo-olefins) |
Understanding Addition Reactions to Fluorinated Butenes
Addition reactions to the double bond of fluorinated butenes, such as (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene, are pivotal for the synthesis of various functionalized fluorinated alkanes, including this compound. The mechanisms of these additions can be broadly categorized as either electrophilic or radical, with the pathway taken being highly dependent on the reagent and reaction conditions.
The addition of hydrogen halides (HX) to alkenes can proceed through an electrophilic addition mechanism. libretexts.orglibretexts.org In this process, the pi electrons of the alkene attack the electrophilic hydrogen of the HX, leading to the formation of a carbocation intermediate. libretexts.org The subsequent attack of the halide anion on the carbocation yields the final product. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, to form the more stable carbocation. libretexts.org
However, in the presence of peroxides or under photochemical conditions, the addition of HBr to alkenes can proceed via a free-radical chain reaction mechanism. chemistrysteps.comorgoreview.comlibretexts.orgyoutube.com This pathway leads to the anti-Markovnikov product. chemistrysteps.comlibretexts.org The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. youtube.com The bromine radical then adds to the double bond in a regioselective manner to form the more stable carbon radical. libretexts.org This radical then abstracts a hydrogen atom from another molecule of HBr to give the final product and regenerate a bromine radical, thus propagating the chain. youtube.com
The addition of halogens and interhalogen compounds, such as iodine monochloride (ICl), to (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene under the influence of sunlight has been shown to produce 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. semanticscholar.org This reaction likely proceeds through a radical mechanism initiated by the photochemical cleavage of the I-Cl bond. The stereochemistry of the addition to the (E)- and (Z)-isomers of the butene results in a mixture of diastereomers of the dihaloalkane product. beilstein-journals.orgnih.gov
| Reaction Type | Reagent | Conditions | Mechanism | Intermediate | Regioselectivity | Stereoselectivity |
|---|---|---|---|---|---|---|
| Electrophilic Addition | HCl, HBr | Polar solvent | Ionic | Carbocation | Markovnikov libretexts.org | Syn and Anti addition msu.edu |
| Radical Addition | HBr | Peroxides, UV light | Radical chain reaction | Carbon radical | Anti-Markovnikov chemistrysteps.comlibretexts.org | Mixture of Syn and Anti addition chemistrysteps.com |
| Halogenation | ICl | Sunlight | Radical | Radical | Not applicable | Anti-addition favored msu.edu |
Mechanistic Pathways of Fluorine-Substituted Alkyl Coupling Reactions (Contextual Analysis)
The formation of carbon-carbon bonds through the coupling of alkyl fragments is a cornerstone of organic synthesis. When one or both of the coupling partners are fluorinated, such as this compound, the reaction mechanism can be significantly influenced by the electronic properties of the fluorine atoms. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C(sp³)–C(sp³) bonds involving fluorinated alkyl electrophiles.
A contextual analysis of nickel-catalyzed alkyl-alkyl cross-couplings of fluorinated secondary electrophiles provides insight into the likely mechanistic pathways for reactions involving this compound. These reactions often employ a nickel catalyst, a suitable ligand (e.g., a pybox ligand), and an alkylzinc reagent as the nucleophilic partner. nih.gov
A key mechanistic feature of these transformations is the potential involvement of radical intermediates. nih.gov The oxidative addition of the fluorinated alkyl halide to the low-valent nickel center may not proceed through a simple two-electron process. Instead, a single-electron transfer (SET) from the nickel catalyst to the alkyl halide can occur, leading to the formation of an alkyl radical and a nickel(I) species. This hypothesis is supported by the observation that the presence of radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), can inhibit the cross-coupling reaction. nih.gov In some cases, a TEMPO-adduct of the electrophile has been isolated, providing further evidence for the generation of an alkyl radical. nih.gov
The catalytic cycle is proposed to proceed as follows:
Oxidative Addition/Radical Formation: The fluorinated alkyl iodide, such as this compound, reacts with the active Ni(0) catalyst. This may occur via an SET pathway to generate a perfluoroalkyl-substituted radical.
Transmetalation: The alkylzinc reagent transfers its alkyl group to the nickel center.
Reductive Elimination: The two alkyl groups on the nickel center couple and are eliminated to form the final product, regenerating the active Ni(0) catalyst.
The high efficiency and functional group tolerance of these reactions underscore the utility of this mechanistic approach for the synthesis of complex molecules bearing perfluoroalkyl substituents. nih.gov
| Mechanistic Step | Description | Key Intermediates | Supporting Evidence |
|---|---|---|---|
| Initiation | Reaction of Ni(0) with the fluorinated alkyl halide. | Alkyl radical, Ni(I) species | Inhibition by TEMPO, isolation of TEMPO-adducts. |
| Propagation | Transmetalation with an organozinc reagent and subsequent reductive elimination. | Dialkylnickel complex | Formation of the cross-coupled product. |
| Termination | Regeneration of the active Ni(0) catalyst. | Ni(0) | Catalytic nature of the reaction. |
Spectroscopic and Structural Elucidation of 2 Iodo 1,1,1,4,4,4 Hexafluorobutane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 2-Iodo-1,1,1,4,4,4-hexafluorobutane is not available in the provided search results. Chemical property databases indicate that the NMR spectra for this compound are predicted rather than experimentally determined. guidechem.com
Specific ¹H NMR data, including chemical shifts, coupling constants, and signal multiplicities for this compound, could not be located in the available resources.
Experimental ¹⁹F NMR data for this compound is not publicly available. This technique would be crucial for confirming the structure and purity of the compound, but no published spectra were found.
No experimental ¹³C NMR spectral data for this compound has been reported in the searched literature.
There is no information available regarding the use of multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for the structural analysis of this compound.
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data, including the mass-to-charge ratios (m/z) of the molecular ion and characteristic fragmentation patterns for this compound, is not available in the provided search results.
Infrared (IR) Spectroscopy
No published Infrared (IR) spectroscopy data, which would identify the characteristic vibrational frequencies of the functional groups and the carbon-fluorine bonds in this compound, could be located.
X-ray Crystallography (if applicable to solid derivatives)
The determination of the three-dimensional structure of molecules through single-crystal X-ray diffraction is a definitive method for elucidating atomic connectivity, bond lengths, bond angles, and stereochemistry. For this compound, which is a liquid at room temperature, X-ray crystallography can be applied to its solid derivatives. The introduction of functional groups capable of forming stable crystalline lattices, such as through co-crystallization with other molecules or derivatization to form solid compounds, would be a prerequisite for such analysis.
In analogous studies of other iodo-perfluoroalkanes, X-ray crystallography has been instrumental in understanding their solid-state packing and intermolecular interactions. These studies often reveal the significant role of the perfluorinated segments in directing the crystal packing, as well as the participation of the iodine atom in halogen bonding.
Chiral Analysis for Enantiomeric Excess Determination
This compound possesses a chiral center at the second carbon atom, and therefore, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee) of a sample is crucial in asymmetric synthesis and for understanding the stereochemical outcome of reactions involving this compound. Several powerful analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents being the most prominent.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used and effective method for separating enantiomers and quantifying their relative amounts. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. The choice of the CSP is critical and is typically based on the functional groups present in the analyte. For this compound, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or cyclodextrins could be effective. The separation would be optimized by varying the mobile phase composition, typically a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol. The detector, commonly a UV-Vis detector, would then quantify the area under each peak, from which the enantiomeric excess can be calculated using the formula:
ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase |
| Chiral HPLC | Diastereomeric interactions between enantiomers and a chiral stationary phase. | Polysaccharide derivatives (cellulose, amylose), Cyclodextrins. | Hexane/Isopropanol mixtures. |
19F NMR Spectroscopy with Chiral Solvating Agents:
Given the presence of two trifluoromethyl groups, 19F NMR spectroscopy offers a highly sensitive and direct method for determining the enantiomeric excess of this compound. In the absence of a chiral environment, the 19F NMR spectra of the two enantiomers are identical. However, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce chemical shift non-equivalence for the fluorine nuclei of the two enantiomers.
The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals for each. The integration of these signals directly corresponds to the relative amounts of the enantiomers. For organofluorine compounds, chiral metal complexes or lanthanide shift reagents are often employed as CSAs. The magnitude of the chemical shift difference (Δδ) depends on the specific CSA used, the solvent, and the temperature.
| Method | Reagent Type | Principle | Observed Effect in 19F NMR |
| Chiral Solvating Agent (CSA) | Chiral metal complexes, Lanthanide shift reagents | Formation of transient diastereomeric complexes. | Splitting of signals for the two enantiomers. |
| Chiral Derivatizing Agent (CDA) | Chiral alcohols, chiral acids | Covalent reaction to form stable diastereomers. | Appearance of distinct sets of signals for each diastereomer. |
Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into a mixture of diastereomers. These diastereomers are chemically distinct and will exhibit different 19F NMR spectra, allowing for quantification. However, this method requires that the derivatization reaction proceeds to completion without any kinetic resolution.
The enantiomeric excess is a critical parameter for characterizing chiral substances and is defined as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org Modern analytical techniques like chiral HPLC and NMR spectroscopy are now the standard methods for its determination, largely replacing the historical method of measuring optical rotation. wikipedia.org
Advanced Synthetic Applications of 2 Iodo 1,1,1,4,4,4 Hexafluorobutane
Precursor in the Synthesis of Fluorinated Allene (B1206475) Systems
2-Iodo-1,1,1,4,4,4-hexafluorobutane and its structural isomers are pivotal precursors in the synthesis of highly reactive and synthetically useful fluorinated allene systems. The journey from a saturated iodinated butane (B89635) to a functionalized allene often involves a sequence of halogenation and dehydrohalogenation reactions.
A key intermediate in this process is 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, which can be synthesized from the corresponding (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-enes by reaction with iodine monochloride (ICl) under the influence of sunlight. beilstein-journals.orgnih.gov This reaction proceeds in high yield, providing a mixture of stereoisomers of the dihalogenated product. beilstein-journals.orgnih.gov
The subsequent dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane is a critical step. Treatment with a base, such as potassium hydroxide (B78521) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu₄NBr), facilitates the elimination of hydrogen iodide (HI) and hydrogen chloride (HCl) to yield a mixture of chloro- and iodo-substituted butenes. beilstein-journals.orgnih.gov Further dehydrohalogenation of the resulting bromoolefins can lead to the formation of novel polyfluorinated allenes, such as 1,1,4,4,4-pentafluorobuta-1,2-diene. beilstein-journals.org The reactivity of these allenes has been explored, for instance, in bromination reactions to produce (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene in high yield. beilstein-journals.orgsemanticscholar.org
| Precursor | Reagents | Product | Yield |
| (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | ICl, sunlight | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | 85% |
| 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | KOH, Bu₄NBr | (E,Z)-2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene and (E,Z)-2-Iodo-1,1,1,4,4,4-hexafluorobut-2-ene | 52% and 34% respectively |
| Bromoolefins derived from 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) | Base | 1,1,4,4,4-Pentafluorobuta-1,2-diene | Not specified |
Building Block for Complex Polyfluorinated Molecules
The presence of the bis(trifluoromethyl)ethyl moiety in this compound makes it an attractive building block for the synthesis of more complex polyfluorinated molecules. The carbon-iodine bond serves as a versatile functional handle for a variety of coupling and substitution reactions, allowing for the introduction of this fluorinated motif into larger molecular scaffolds.
Research has demonstrated the preparation of a series of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes from commercially available 1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgresearchgate.net These dihalides, including iodo-substituted variants, are valuable synthons for a range of subsequent transformations. beilstein-journals.org For instance, they can be converted into bistrifluoromethyl-containing haloolefins, which are themselves useful intermediates in organic synthesis. beilstein-journals.org
The utility of such building blocks extends to the synthesis of heterocyclic compounds. For example, 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) has been used to prepare 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester. beilstein-journals.org This highlights the potential of the C4F6 backbone, accessible from iodo-precursors, in constructing complex, fluorinated heterocyclic systems.
Role as a Synthon in Cascade and Multicomponent Reactions
This compound and its derivatives are effective synthons in cascade and multicomponent reactions, enabling the efficient construction of complex molecules in a single pot. A prime example is the halogenation/dehydrohalogenation cascade to produce fluorinated allenes. beilstein-journals.orgnih.gov
The synthesis of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane from 1,1,1,4,4,4-hexafluorobut-2-ene and its subsequent dehydrohalogenation to form haloolefins represents a sequential transformation where the initial product is directly consumed in the next step. beilstein-journals.orgnih.govsemanticscholar.org This cascade approach avoids the need for isolation and purification of intermediates, leading to a more streamlined and efficient synthetic process.
While direct examples of this compound in multicomponent reactions are not extensively documented, the reactivity of the C-I bond makes it a suitable candidate for such transformations. Multicomponent reactions that involve the formation of new carbon-carbon or carbon-heteroatom bonds could potentially utilize this iodinated building block to introduce the hexafluorobutyl group into the final product. The principles of cascade reactions have been widely applied in the synthesis of various heterocyclic systems, such as thiazoles, demonstrating the power of this strategy in modern organic synthesis. nih.gov
Derivatization for Novel Fluorocarbon Scaffolds
The derivatization of the 1,1,1,4,4,4-hexafluorobutane (B1607238) backbone, facilitated by the presence of an iodine atom, is a powerful strategy for creating novel fluorocarbon scaffolds. The C-I bond is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of unique molecular architectures.
The conversion of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes into a range of bistrifluoromethyl-containing haloolefins is a clear demonstration of this principle. beilstein-journals.org These haloolefins, which can be synthesized from iodo-containing precursors, serve as versatile platforms for further synthetic elaboration. For example, the synthesis of a new polyfluoro-containing allene, 1,1,4,4,4-pentafluorobuta-1,2-diene, was achieved from bromoolefin derivatives of the hexafluorobutane scaffold. beilstein-journals.org
Furthermore, the reactions of these newly formed allenes and haloolefins can lead to even more complex structures. The bromination of the synthesized allene to yield (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene showcases how the initial hexafluorobutane scaffold can be systematically modified to access novel fluorinated compounds with multiple reaction centers. beilstein-journals.orgsemanticscholar.org These new synthons are of significant interest for their potential in various chemical transformations. beilstein-journals.orgsemanticscholar.org
Applications in Material Science Precursor Synthesis (Non-Refrigerant Aspects)
While hydrofluoroolefins like 1,1,1,4,4,4-hexafluorobut-2-ene are known as fourth-generation refrigerants, their utility extends far beyond this application, serving as promising starting materials for various organic transformations. beilstein-journals.org this compound, as a derivative, holds potential as a precursor in material science, particularly for the synthesis of advanced fluorinated polymers and materials with tailored properties.
The presence of the reactive carbon-iodine bond makes this compound a candidate for polymerization reactions. For instance, it could potentially be used in iodine-transfer polymerization (ITP) or as a chain transfer agent in other polymerization techniques to introduce the hexafluorobutyl group into a polymer backbone. This can significantly alter the material's properties, such as thermal stability, chemical resistance, and surface energy.
Fluorinated building blocks are crucial in the development of high-performance materials. For example, fluorinated diamines are used to synthesize polyimides with low dielectric constants and high optical transparency, making them suitable for applications in telecommunications and solar cells. ossila.com While direct use of this compound in this context is not reported, its ability to introduce a highly fluorinated moiety makes it a molecule of interest for the design of new monomers for specialty polymers with advanced properties.
Utility in Designed Fluorinated Pharmaceuticals (as a synthetic reagent)
The introduction of fluorine and fluorinated alkyl groups into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound can serve as a valuable synthetic reagent for introducing the bis(trifluoromethyl)ethyl group into potential pharmaceutical compounds.
The carbon-iodine bond provides a reactive site for coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the attachment of the hexafluorobutyl moiety to a wide range of aromatic and heteroaromatic cores commonly found in pharmaceuticals. This structural modification can have a profound impact on the pharmacological profile of a molecule.
Theoretical and Computational Studies of 2 Iodo 1,1,1,4,4,4 Hexafluorobutane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-Iodo-1,1,1,4,4,4-hexafluorobutane, such calculations would reveal the influence of the two trifluoromethyl groups and the iodine atom on the molecule's electron distribution and reactivity.
The strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups is expected to significantly impact the electronic properties of the butane (B89635) backbone. This would lead to a polarized C-I bond, making the iodine atom a potential site for nucleophilic attack. The reactivity of iodo-perfluoroalkanes is often dominated by the relatively weak C-I bond, which can undergo homolytic or heterolytic cleavage.
Table 1: Predicted Electronic Properties of this compound (Based on Analogous Compounds)
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| HOMO-LUMO Gap | Relatively large | Typical for saturated fluoroalkanes, indicating high stability. |
| Molecular Dipole Moment | Significant | Due to the high electronegativity of fluorine atoms. |
| Partial Charge on Iodine | Slightly positive | Induced by the electron-withdrawing -CF₃ groups. |
| C-I Bond Dissociation Energy | Relatively low | Weakest bond in the molecule, dictating reactivity. |
Reaction Pathway Modeling and Transition State Analysis
Modeling reaction pathways and analyzing transition states are crucial for understanding the mechanisms of chemical reactions. For this compound, such studies would likely focus on reactions involving the cleavage of the C-I bond, which is the most probable reactive site.
Reactions such as nucleophilic substitution at the iodine-bearing carbon or radical-initiated reactions are expected to be primary pathways. Computational modeling could predict the activation energies for these reactions, providing insights into their feasibility and kinetics. For instance, the dehydrohalogenation of the related 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane has been studied, suggesting that similar elimination reactions could be modeled for this compound. nih.govbeilstein-journals.org
Table 2: Hypothetical Reaction Pathways and Predicted Activation Energies
| Reaction Type | Predicted Activation Energy | Key Features of Transition State |
|---|---|---|
| Nucleophilic Substitution (Sₙ2) | Moderate | Pentavalent carbon center with entering and leaving groups. |
| Radical Abstraction of Iodine | Low | Elongated C-I bond in the presence of a radical initiator. |
| Elimination (E2) | High | Concerted removal of H and I with double bond formation. |
Stereochemical Predictions and Conformational Analysis
The stereochemistry and conformational preferences of this compound would be influenced by the bulky trifluoromethyl groups and the iodine atom. Conformational analysis helps in identifying the most stable spatial arrangements of the molecule.
Due to the presence of a chiral center at the second carbon atom, this compound exists as a pair of enantiomers. The rotation around the C-C bonds will be hindered, leading to distinct rotational isomers (rotamers). Computational studies on perfluoroalkanes have shown that they often adopt helical conformations due to electrostatic interactions between the fluorine atoms. researchgate.net A similar trend would be expected for this molecule.
Table 3: Predicted Conformational Preferences
| Dihedral Angle | Predicted Stable Conformer | Reasoning |
|---|---|---|
| F-C-C-F | Gauche | Minimization of steric hindrance and electrostatic repulsion. |
| I-C-C-C | Anti or Gauche | Balance between steric and electronic effects. |
Intermolecular Interactions and Solvation Effects
The intermolecular interactions of this compound are expected to be dominated by halogen bonding and van der Waals forces. The iodine atom, due to the electron-withdrawing effect of the perfluoroalkyl group, can act as a halogen bond donor.
Computational studies have demonstrated that iodo-perfluoroalkanes can form strong halogen bonds with Lewis bases. nih.gov This interaction plays a crucial role in the molecule's behavior in different solvents and its potential for self-assembly. Solvation models would predict how the molecule interacts with different solvent environments, which is important for understanding its solubility and reactivity in solution.
Table 4: Predicted Intermolecular Interaction Energies
| Interaction Type | Interacting Partner | Predicted Interaction Energy (kJ/mol) | Reference/Basis |
|---|---|---|---|
| Halogen Bonding | Pyridine | ~25 | Based on studies of similar iodo-perfluoroalkanes. nih.gov |
| Van der Waals | Hexane | Weak | Typical for nonpolar interactions. |
| Dipole-Dipole | Acetone | Moderate | Resulting from the molecular dipole moment. |
Future Research Directions and Outlook
Development of Green and Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing 2-iodo-1,1,1,4,4,4-hexafluorobutane is a primary objective for future research. Current methods often rely on harsh conditions and can generate considerable waste. A promising alternative is the direct iodination of 1,1,1,4,4,4-hexafluorobutane (B1607238). nih.gov Investigations into photocatalytic and electrocatalytic approaches are also underway, as these techniques often proceed under milder conditions and can reduce energy consumption. Another avenue being explored is the synthesis from commercially available hydrofluoroolefins, such as (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes, through halogenation and dehydrohalogenation cascade reactions. beilstein-journals.orgnih.govnih.gov
Exploration of Novel Reaction Pathways and Catalysis
While the utility of this compound in radical additions is known, significant opportunities exist to explore new catalytic transformations. A key area of future research lies in the development of transition-metal-catalyzed cross-coupling reactions. Establishing efficient protocols for Suzuki, Sonogashira, and Buchwald-Hartwig couplings would dramatically broaden the synthetic utility of this fluoroalkyl iodide. Furthermore, exploring its reactivity in emerging areas like photoredox catalysis and C-H functionalization could unveil unprecedented chemical transformations. Recent studies have shown that related fluorinated butenes can undergo metathesis reactions catalyzed by molybdenum complexes, suggesting potential for similar catalytic applications with this compound derivatives. beilstein-journals.orgnih.gov
Expansion of Advanced Synthetic Applications
The application of this compound as a building block for complex, high-value molecules is an area of growing interest. Its incorporation into pharmaceuticals, agrochemicals, and advanced materials is expected to expand significantly. The unique properties conferred by the hexafluorinated moiety, such as enhanced metabolic stability and altered electronic characteristics, make it an attractive synthon for creating novel fluorinated analogs of biologically active compounds. For instance, its derivatives have been used in the synthesis of fluorinated allenes and other complex haloolefins. beilstein-journals.orgnih.govnih.gov
Deeper Understanding of Reaction Mechanisms through Advanced Spectroscopic Techniques
A more profound understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic protocols and designing new ones. The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, will be crucial for identifying transient intermediates and elucidating reaction pathways. For example, detailed NMR (¹H, ¹⁹F, ¹³C) and mass spectrometry studies have been instrumental in characterizing the products of halogenation and dehydrohalogenation reactions of related hexafluorobutene isomers. beilstein-journals.orgnih.govsemanticscholar.orgresearchgate.net These techniques have allowed for the differentiation of stereoisomers and the determination of product ratios, providing valuable mechanistic insights. beilstein-journals.orgnih.govsemanticscholar.orgresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of synthetic routes involving this compound with continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance efficiency, safety, and reproducibility. Flow chemistry offers superior control over reaction parameters and can enable transformations that are challenging to perform in batch. Automating the synthesis of derivatives of this compound will accelerate the discovery of new materials and bioactive compounds by enabling high-throughput screening of reaction conditions and substrate scope.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-iodo-1,1,1,4,4,4-hexafluorobutane?
- Methodological Answer : The compound can be synthesized via halogenation of 1,1,1,4,4,4-hexafluorobut-2-ene using iodine monochloride (ICl) under sunlight. For example, reacting (E)- or (Z)-butene isomers with ICl yields 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (85% yield after distillation at 112°C) . Subsequent dehydrohalogenation with KOH (1.3 eq.) and BuNBr (5 mol%) in water produces 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes as part of a product mixture .
Q. How is stereochemical configuration determined for this compound derivatives?
- Methodological Answer : F NMR spectroscopy is critical for distinguishing (E)- and (Z)-isomers. The coupling constant between CF groups is ≈11 Hz for (E)-isomers and near 0 Hz for (Z)-isomers . For example, in dehydrohalogenation products (e.g., 7a,b), this method confirmed an (E)-configuration for 2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : While direct toxicity data for this compound are limited, structurally similar chloro derivatives (e.g., 2-chloro-1,1,1,4,4,4-hexafluorobutane) exhibit high acute toxicity (rat LC = 3 ppm/6 hr). Use fume hoods, personal protective equipment (PPE), and monitor for by-products like hydrogen iodide during reactions .
Advanced Research Questions
Q. How do reaction conditions influence competing elimination pathways in dehydrohalogenation?
- Methodological Answer : The choice of base and solvent dictates product distribution. For example:
- Aqueous KOH with BuNBr favors concurrent elimination of HI and HCl, yielding a 3:2 ratio of chloro- and iodoolefins .
- Organic bases (e.g., DBU) in EtO or DME selectively produce chloroolefins but complicate isolation due to solvent interference .
Mechanistic Insight :
Steric effects and halogen electronegativity influence transition states. Iodide’s lower electronegativity vs. chloride may slow HI elimination, favoring HCl loss under kinetic control .
Q. What strategies resolve contradictions in stereoisomer ratios reported across studies?
- Methodological Answer : Discrepancies in E/Z ratios (e.g., 4:5 vs. 1:2 for 6a,b vs. 7a,b) arise from reaction kinetics and workup methods. Distillation under reduced pressure (e.g., 52% yield for 6a,b at 24–25°C) can fractionate isomers, while NMR integration ensures accurate quantification .
Q. How can synthetic by-products be minimized during halogenation?
- Methodological Answer :
- Controlled reagent stoichiometry : Use ICl in slight excess to avoid polyhalogenation.
- Light exposure : Sunlight promotes regioselective addition to the double bond, reducing side reactions .
- Catalyst optimization : BuNBr enhances reaction efficiency, lowering by-product formation .
Data Contradiction Analysis
Q. Why do yields vary for iodoolefin isolation across methodologies?
- Critical Evaluation :
- Direct dehydrohalogenation (34% yield for 7a,b) suffers from competing pathways and solvent co-distillation .
- Alternative synthesis via hydrosilylation (67% yield) using (E)-1,1,1,4,4,4-hexafluoro-2-triethylsilylbut-2-ene and iodine/KF in sulfolane avoids these issues, highlighting route-dependent efficiency .
Research Gaps and Future Directions
- Reactivity studies : Limited data exist on this compound’s participation in cross-coupling or nucleophilic substitution reactions.
- Environmental impact : Degradation pathways and persistence of fluorinated by-products require investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
